![molecular formula C14H11NO6 B2613526 (2E)-3-[5-(4-methoxy-3-nitrophenyl)furan-2-yl]prop-2-enoic acid CAS No. 843620-65-5](/img/structure/B2613526.png)
(2E)-3-[5-(4-methoxy-3-nitrophenyl)furan-2-yl]prop-2-enoic acid
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Description
(2E)-3-[5-(4-methoxy-3-nitrophenyl)furan-2-yl]prop-2-enoic acid, also known as MNPFA, is an organic compound that has been studied for its potential applications in scientific research. It has been used in various experiments to study the biochemical and physiological effects of various compounds.
Scientific Research Applications
Conversion to Furan Derivatives for Polymer Production
The compound is a critical precursor in converting plant biomass to furan derivatives, playing a pivotal role in the synthesis of sustainable polymers, functional materials, and fuels. These derivatives, including 2,5-furandicarboxylic acid and 2,5-dimethylfuran, offer alternatives to non-renewable hydrocarbon sources, suggesting a significant shift towards bio-based chemical industry solutions (Chernyshev, Kravchenko, & Ananikov, 2017).
Biomedical Significance of Furan Compounds
Furan fatty acids, to which (2E)-3-[5-(4-methoxy-3-nitrophenyl)furan-2-yl]prop-2-enoic acid is structurally related, have shown potential health benefits, including antioxidant and anti-inflammatory properties. Despite their positive effects, the role of furan derivatives like CMPF in diseases such as diabetes and renal failure remains controversial, indicating the need for further research to fully understand their impact on health (Xu et al., 2017).
Chemical Stability and Degradation Pathways
Studies on compounds like nitisinone, which share functional groups with (2E)-3-[5-(4-methoxy-3-nitrophenyl)furan-2-yl]prop-2-enoic acid, focus on understanding their stability and degradation under various conditions. Such research provides insights into the environmental and biological behaviors of these compounds, highlighting the importance of identifying stable and degradable furan derivatives for both environmental and medical applications (Barchańska et al., 2019).
Environmental and Atmospheric Impact
The study of nitrated phenols, closely related to the nitro group present in (2E)-3-[5-(4-methoxy-3-nitrophenyl)furan-2-yl]prop-2-enoic acid, provides valuable information on the environmental and atmospheric impact of such compounds. Understanding the sources, transformations, and fate of nitrated phenols in the atmosphere can inform the assessment of the environmental footprint of related furan derivatives (Harrison et al., 2005).
properties
IUPAC Name |
(E)-3-[5-(4-methoxy-3-nitrophenyl)furan-2-yl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO6/c1-20-13-5-2-9(8-11(13)15(18)19)12-6-3-10(21-12)4-7-14(16)17/h2-8H,1H3,(H,16,17)/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCOIMYVQYWDTG-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(O2)C=CC(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=CC=C(O2)/C=C/C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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